molecular formula C13H12N2O3 B13439032 methyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate

methyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate

Cat. No.: B13439032
M. Wt: 244.25 g/mol
InChI Key: TURKYLMVGLRMEX-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring fused with a pyridone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridone moiety to a dihydropyridine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Methyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate is unique due to its specific combination of a pyridine and pyridone moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-10(9-3-5-14-6-4-9)7-11(12(16)15-8)13(17)18-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURKYLMVGLRMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)OC)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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